molecular formula C8H6F12O3 B15292563 Bis(hexafluoroisopropoxymethyl)ether

Bis(hexafluoroisopropoxymethyl)ether

Cat. No.: B15292563
M. Wt: 378.11 g/mol
InChI Key: FIWUUJIBWKPLLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(hexafluoroisopropoxymethyl)ether is a fluorinated ether compound characterized by two hexafluoroisopropoxymethyl groups linked via an oxygen atom. Fluorinated ethers are often valued for their chemical stability, low toxicity, and applications as solvents or specialty chemicals in industrial and pharmaceutical contexts .

Properties

Molecular Formula

C8H6F12O3

Molecular Weight

378.11 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxymethoxymethoxy)propane

InChI

InChI=1S/C8H6F12O3/c9-5(10,11)3(6(12,13)14)22-1-21-2-23-4(7(15,16)17)8(18,19)20/h3-4H,1-2H2

InChI Key

FIWUUJIBWKPLLB-UHFFFAOYSA-N

Canonical SMILES

C(OCOC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(hexafluoroisopropoxymethyl)ether typically involves the reaction of hexafluoroisopropanol with dimethyl carbonate in the presence of a catalyst. The reaction is carried out in the gas phase under medium-strength acidic and alkaline conditions . This method is advantageous due to its high conversion rate, high product selectivity, and suitability for industrial production.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

Bis(hexafluoroisopropoxymethyl)ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The ether group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various fluorinated alcohols and ethers, while substitution reactions can produce a range of substituted ether compounds .

Scientific Research Applications

Bis(hexafluoroisopropoxymethyl)ether has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(hexafluoroisopropoxymethyl)ether involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to stabilize cationic intermediates and participate in hydrogen-bonding interactions. These properties make it an effective solvent and reagent in various chemical reactions .

Comparison with Similar Compounds

Hexafluoroisopropyl Methyl Ether (CAS 13171-18-1)

  • Molecular Formula : C₄H₄F₆O
  • Molecular Weight : 182.06 g/mol
  • Boiling Point : 50°C
  • Investigated for inhalation anesthetic activity due to fluorinated backbone .
  • Toxicity: Limited data; labeled for research use only .

Key Differences: this compound likely has a higher molecular weight and boiling point due to its bis-ether structure. Its fluorinated branches may enhance thermal stability compared to non-fluorinated analogs.

Bis(2-Chloroethyl)Ether (BCEE, CAS 111-44-4)

  • Molecular Formula : C₄H₈Cl₂O
  • Molecular Weight : 143.01 g/mol
  • Applications :
    • Industrial intermediate in polymer production .
  • Toxicity: Classified as a direct-acting alkylating agent and human carcinogen . Linked to respiratory and nervous system effects in animal studies .

Key Differences: Unlike BCEE’s chlorinated structure, this compound’s fluorine substituents likely reduce carcinogenicity but may increase environmental persistence due to C-F bond strength.

Methyl Perfluorobutyl Ether (CAS 163702-08-7)

  • Molecular Formula : C₅H₃F₉O
  • Molecular Weight : 250.06 g/mol
  • Applications :
    • Used in specialty industrial applications (e.g., heat-transfer fluids, dielectric materials) .
  • Toxicity: No specific data available .

Key Differences : The perfluorobutyl chain in this ether provides extreme hydrophobicity, whereas this compound’s isopropyl groups may balance lipophilicity and solvent compatibility.

Comparative Data Table

Compound Molecular Formula Molecular Weight Boiling Point Key Applications Toxicity Profile Source
This compound* C₈H₆F₁₂O₂ ~344.12 (inferred) ~100–150°C (estimated) Fluorinated solvents, specialty chemicals Likely low (fluorinated analogs) N/A
Hexafluoroisopropyl Methyl Ether C₄H₄F₆O 182.06 50°C Solvents, anesthesia research Research use only
Bis(2-Chloroethyl)Ether C₄H₈Cl₂O 143.01 Not reported Industrial alkylation Carcinogenic
Methyl Perfluorobutyl Ether C₅H₃F₉O 250.06 Not reported Dielectric fluids No data

*Inferred properties based on structural analogs.

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